2-Bromo-8-chloro-6-fluoroquinazoline
CAS No.:
Cat. No.: VC17425247
Molecular Formula: C8H3BrClFN2
Molecular Weight: 261.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrClFN2 |
|---|---|
| Molecular Weight | 261.48 g/mol |
| IUPAC Name | 2-bromo-8-chloro-6-fluoroquinazoline |
| Standard InChI | InChI=1S/C8H3BrClFN2/c9-8-12-3-4-1-5(11)2-6(10)7(4)13-8/h1-3H |
| Standard InChI Key | FPSQJVRKBVVTQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=NC(=NC=C21)Br)Cl)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with halogen substituents introducing distinct electronic and steric effects. The bromine atom at position 2, chlorine at position 8, and fluorine at position 6 create a polarized electron distribution that enhances electrophilic reactivity. This configuration facilitates nucleophilic substitution reactions at the bromine site while stabilizing the aromatic system through electron-withdrawing effects .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 261.48 | |
| Density (g/cm³) | 1.836 | |
| Predicted Boiling Point | 308.8 ± 35.0 °C | |
| pKa | -1.75 ± 0.30 |
The low pKa value () indicates strong electron-withdrawing effects, rendering the compound acidic under physiological conditions . This property influences its solubility and bioavailability, critical factors in drug design.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct proton environments. For example, 8-bromo-2-chloroquinazoline exhibits signals at 9.66 (s, 1H) for the aromatic proton adjacent to the bromine atom, with coupling constants () consistent with para-substitution patterns . While specific NMR data for 2-bromo-8-chloro-6-fluoroquinazoline remains unpublished, its structural similarity suggests analogous spectral features.
Synthesis and Industrial Preparation
Halogenation Strategies
Synthesis typically involves sequential halogenation of the quinazoline scaffold via electrophilic aromatic substitution (EAS). Bromination at position 2 is achieved using (NBS) under radical or acidic conditions, while chlorination at position 8 employs or . Fluorination at position 6 often utilizes Balz-Schiemann reactions or halogen exchange with .
Table 2: Comparative Synthesis Yields for Related Compounds
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 8-Bromo-2-chloroquinazoline | 67 | Isoamyl nitrite, THF, 60°C | |
| 6-Bromo-2-chloro-8-fluoroquinazoline | Not reported | Electrophilic substitution |
A notable procedure for 8-bromo-2-chloroquinazoline involves reacting 8-bromo-2-chloroquinazolin-4-amine with isoamyl nitrite in tetrahydrofuran (THF) at 60°C for 8.67 hours, yielding 67% after chromatographic purification . While this method targets a positional isomer, it highlights the utility of nitrosating agents in deaminating quinazoline precursors.
Industrial-Scale Production
Continuous flow reactors are preferred for large-scale synthesis due to enhanced heat transfer and reaction control. Purification via recrystallization or silica gel chromatography ensures >95% purity, as required for pharmaceutical intermediates.
Applications in Medicinal Chemistry
Anticancer Activity
Quinazoline derivatives inhibit tyrosine kinases, including epidermal growth factor receptor (EGFR) and Aurora A kinase, which are overexpressed in cancers. The bromine atom enhances binding to hydrophobic kinase pockets, while fluorine improves metabolic stability . In a kinase panel assay, the structurally related compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exhibited 48.22% inhibition of Aurora A kinase at 10 µM, with selectivity over Aurora B (92.90% activity retention) .
Comparative Analysis with Related Derivatives
Table 3: Structural and Functional Comparison of Quinazoline Derivatives
Positional isomerism significantly impacts biological activity. The 2-bromo-8-chloro-6-fluoro variant’s fluorine at position 6 may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with EGFR and Aurora kinases via X-ray crystallography.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
-
Structure-Activity Relationships (SAR): Synthesize analogs with varied halogen patterns to optimize selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume